5-(4-Benzylpiperidin-1-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(4-Benzylpiperidin-1-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Benzylpiperidin-1-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the piperidine and benzyl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.
Reduction: Reduction reactions could target the oxazole ring or the nitrile group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings and the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the piperidine moiety are likely to play crucial roles in these interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Benzylpiperidin-1-yl)-2-[(2-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile
- 5-(4-Benzylpiperidin-1-yl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile
Uniqueness
The unique combination of the benzylpiperidine and oxazole moieties, along with the specific substitution pattern, gives 5-(4-Benzylpiperidin-1-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C24H25N3O2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
5-(4-benzylpiperidin-1-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C24H25N3O2/c1-18-7-5-6-10-22(18)28-17-23-26-21(16-25)24(29-23)27-13-11-20(12-14-27)15-19-8-3-2-4-9-19/h2-10,20H,11-15,17H2,1H3 |
InChI Key |
JQRIJGORFQHOBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC(=C(O2)N3CCC(CC3)CC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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